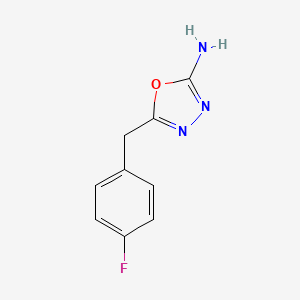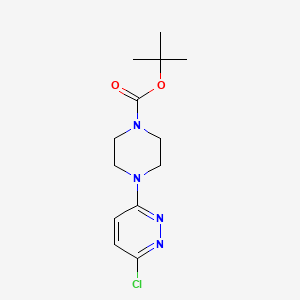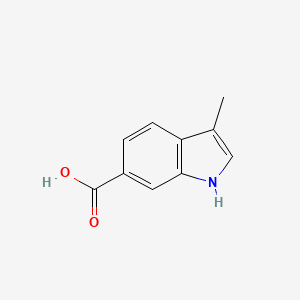
N-甲基-1-(2-苯氧基苯基)甲胺
描述
The compound N-Methyl-1-(2-phenoxyphenyl)methanamine is a chemical entity that has been studied for its potential in various applications, including as a dual serotonin/noradrenaline reuptake inhibitor. This characteristic makes it a candidate for the treatment of conditions such as depression, as it can influence neurotransmitter levels in the brain .
Synthesis Analysis
While the specific synthesis of N-Methyl-1-(2-phenoxyphenyl)methanamine is not detailed in the provided papers, related compounds have been synthesized through various methods. For instance, the preparation of N-phenylalkoxyamine derivatives involves the addition of radicals across the double bond of nitrosobenzene . This method could potentially be adapted for the synthesis of N-Methyl-1-(2-phenoxyphenyl)methanamine by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of N-Methyl-1-(2-phenoxyphenyl)methanamine and its derivatives is crucial for their biological activity. The presence of the phenoxyphenyl group is significant for the compound's ability to inhibit the reuptake of serotonin and noradrenaline . The molecular structure also influences the compound's metabolic stability and hERG selectivity, which are important factors for its pharmacokinetic profile .
Chemical Reactions Analysis
The chemical reactivity of N-Methyl-1-(2-phenoxyphenyl)methanamine can be inferred from studies on similar compounds. For example, the interaction of 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine with silver ions leads to a strong fluorescent enhancement due to an increase in intramolecular charge transfer . Such reactivity could be relevant if N-Methyl-1-(2-phenoxyphenyl)methanamine or its derivatives are used as chemosensors or in other applications where electron transfer is significant.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Methyl-1-(2-phenoxyphenyl)methanamine are not explicitly discussed in the provided papers. However, the related aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been shown to possess favorable drug-like properties, including high solubility, metabolic stability, and effective penetration of biological membranes . These properties are essential for the development of a pharmacologically active compound, suggesting that N-Methyl-1-(2-phenoxyphenyl)methanamine could also exhibit similar desirable characteristics .
科学研究应用
1. 药理学研究
一系列1-(2-苯氧基苯基)甲胺类化合物,包括N-甲基-1-(2-苯氧基苯基)甲胺,已被研究其选择性的双重5-羟色胺和去甲肾上腺素再摄取抑制特性。研究人员鉴定出具有良好代谢稳定性、对hERG的选择性和被动膜渗透性等理想特性的类似物 (Whitlock, Blagg, & Fish, 2008)。
2. 药物开发中的QSAR模型
量子结构-活性关系(QSAR)模型已被用于评估苯氧基苯基甲胺类化合物的活性。这些模型使用Hammett类型的给予-提取取代基值和简单参数来描述取代基的大小,有助于阐明这些化合物的结构-活性关系(SAR) (Mente et al., 2008)。
3. 癌症研究
含有苯氧基苯基甲胺衍生物的吡啶醛(维生素B6)Schiff碱的铁(III)配合物已被研究其靶向癌细胞的能力。这些配合物在癌细胞内质网中显示出显著的摄取,并表现出显著的光细胞毒性,表明在癌症治疗中具有潜在用途 (Basu et al., 2015)。
4. 有机化学和催化
苯氧基苯基甲胺衍生物已在钯环化合物的合成中得到探索,这些化合物在催化应用中表现出良好的活性和选择性。这些研究对有机化学领域,特别是新催化剂的开发做出了贡献 (Roffe et al., 2016)。
5. 抗惊厥研究
3-氨甲基吡啶的新颖Schiff碱,包括苯氧基苯基甲胺衍生物,已被合成并筛选其抗惊厥活性。这些研究对于新抗惊厥药物的开发具有重要意义 (Pandey & Srivastava, 2011)。
属性
IUPAC Name |
N-methyl-1-(2-phenoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-15-11-12-7-5-6-10-14(12)16-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIUMEQDSKHKST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634675 | |
| Record name | N-Methyl-1-(2-phenoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(2-phenoxyphenyl)methanamine | |
CAS RN |
361394-74-3 | |
| Record name | N-Methyl-2-phenoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361394-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(2-phenoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-N-(2-phenoxybenzyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine](/img/structure/B1323451.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)








![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)